molecular formula C6H13I2N3 B6222416 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydroiodide CAS No. 2758004-17-8

2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydroiodide

Cat. No.: B6222416
CAS No.: 2758004-17-8
M. Wt: 381.00 g/mol
InChI Key: IQPBMOVOGGTQGL-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydroiodide is a chemical compound that belongs to the class of imidazole derivatives. It is a histamine metabolite and is known for its role in various biochemical processes. The compound has a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydroiodide typically involves the methylation of histamine. The process can be carried out using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is conducted under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which have applications in pharmaceuticals and other industries .

Scientific Research Applications

2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydroiodide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with histamine receptors, specifically H1 and H2 receptors. Activation of H1 receptors leads to the mobilization of calcium ions, while activation of H2 receptors stimulates adenylate cyclase activity in neurons. This dual action results in various physiological responses, including modulation of immune responses and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern, which imparts distinct biochemical properties. Its ability to interact with multiple histamine receptors makes it a valuable compound for research and therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydroiodide involves the reaction of 1-methyl-1H-imidazole with ethylene oxide to form 2-(1-methyl-1H-imidazol-4-yl)ethanol, which is then converted to the corresponding amine using ammonium chloride and sodium borohydride. The resulting amine is then reacted with hydroiodic acid to form the dihydroiodide salt.", "Starting Materials": [ "1-methyl-1H-imidazole", "ethylene oxide", "ammonium chloride", "sodium borohydride", "hydroiodic acid" ], "Reaction": [ "1. 1-methyl-1H-imidazole is reacted with ethylene oxide in the presence of a base catalyst to form 2-(1-methyl-1H-imidazol-4-yl)ethanol.", "2. The resulting alcohol is then reacted with ammonium chloride and sodium borohydride to form 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine.", "3. Finally, the amine is reacted with hydroiodic acid to form the dihydroiodide salt of 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine." ] }

CAS No.

2758004-17-8

Molecular Formula

C6H13I2N3

Molecular Weight

381.00 g/mol

IUPAC Name

2-(1-methylimidazol-4-yl)ethanamine;dihydroiodide

InChI

InChI=1S/C6H11N3.2HI/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H

InChI Key

IQPBMOVOGGTQGL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)CCN.I.I

Purity

95

Origin of Product

United States

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